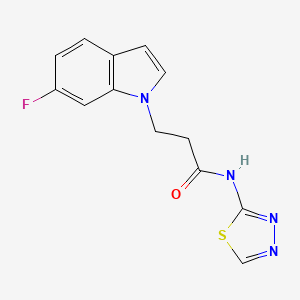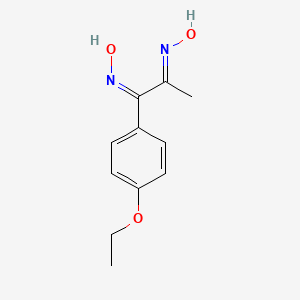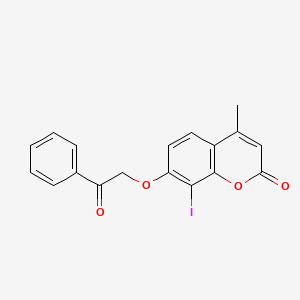
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological effects, making it a promising candidate for various research applications.
Mechanism of Action
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a key component of the Wnt signaling pathway. GSK-3β is involved in the phosphorylation and degradation of beta-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell growth and differentiation. By inhibiting GSK-3β, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea stabilizes beta-catenin and activates the Wnt signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the Wnt signaling pathway, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase B. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has also been found to increase insulin secretion in pancreatic beta cells, which could have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is its high purity, which makes it suitable for various research applications. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to have some limitations in terms of its specificity and selectivity. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit other kinases besides GSK-3β, which could lead to off-target effects.
Future Directions
There are numerous future directions for the research and development of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea. One potential application is in the field of regenerative medicine, where N-cyclohexyl-N'-(4-isopropoxybenzyl)urea could be used to enhance the differentiation and proliferation of stem cells. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea could also be used in combination with other drugs to enhance their therapeutic efficacy. Additionally, further research is needed to elucidate the specific mechanisms of action of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea and to improve its specificity and selectivity.
Synthesis Methods
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is synthesized through a multistep process that involves the reaction of 4-isopropoxybenzylamine with cyclohexylisocyanate, followed by the addition of urea. The resulting compound is then purified using column chromatography to obtain the final product. The purity of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is typically >98%, making it suitable for various research applications.
Scientific Research Applications
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway is involved in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in various types of cancer.
In stem cell research, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. Pluripotent stem cells have the potential to differentiate into any cell type in the body, making them a valuable tool for regenerative medicine. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has also been found to enhance the differentiation of neural progenitor cells, which could have implications for the treatment of neurological disorders.
properties
IUPAC Name |
1-cyclohexyl-3-[(4-propan-2-yloxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-17(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAKTJHVZRCSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)

![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B6067252.png)